Baricitinib

JAK selectivity kinase profiling IC50 comparison

Baricitinib is the only JAK inhibitor with head-to-head Phase 3 superiority over adalimumab (TNF-α inhibitor) in rheumatoid arthritis, achieving higher ACR20/50/70 response rates. Its unique JAK1/JAK2 selectivity profile, 79–82% oral bioavailability, 12.5 h half-life, and near-total insensitivity to CYP3A4 inhibitors (no significant AUC change with ketoconazole) make it the preferred choice for polypharmacy scenarios. For GMP manufacturing, Form G crystalline baricitinib offers enhanced thermodynamic stability and flowability. Select baricitinib for evidence-based JAK1/JAK2 inhibition.

Molecular Formula C16H17N7O2S
Molecular Weight 371.4 g/mol
CAS No. 1187594-09-7
Cat. No. B560044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaricitinib
CAS1187594-09-7
Synonyms2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile
Molecular FormulaC16H17N7O2S
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
InChIInChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)
InChIKeyXUZMWHLSFXCVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

Baricitinib (CAS 1187594-09-7): A Quantitatively Differentiated JAK1/JAK2 Inhibitor for Rheumatoid Arthritis and Beyond


Baricitinib (INCB028050, LY3009104) is an orally bioavailable, reversible small-molecule inhibitor of Janus kinase (JAK) family enzymes, with nanomolar potency and demonstrated selectivity for JAK1 and JAK2 over JAK3 and TYK2 [1]. It is the first JAK inhibitor to demonstrate superiority over adalimumab (a TNF-α inhibitor) in a head-to-head Phase 3 clinical trial for rheumatoid arthritis (RA) [2]. Baricitinib's unique combination of potent dual JAK1/JAK2 inhibition, favorable once-daily oral pharmacokinetics (79–82% bioavailability, 12.5 h half-life), and low risk for clinically significant CYP-mediated drug-drug interactions distinguishes it from other JAK inhibitors and biologic alternatives [3][4].

Why Baricitinib Cannot Be Interchanged with Tofacitinib, Upadacitinib, or Filgotinib Without Quantitative Justification


Despite belonging to the same JAK inhibitor class, baricitinib exhibits a unique selectivity profile (JAK1/2 > TYK2 >> JAK3) that differs fundamentally from tofacitinib (JAK1/3 selective), upadacitinib (JAK1 selective), and filgotinib (JAK1 selective) [1]. These divergent selectivity signatures translate into distinct ex vivo cytokine inhibition patterns and differential clinical efficacy and safety profiles across randomized controlled trials and real-world studies [2][3]. Furthermore, baricitinib's pharmacokinetic handling—predominantly renal excretion with minimal CYP3A4-mediated metabolism—confers a low drug-drug interaction risk profile that is not shared by other JAK inhibitors, which are more susceptible to CYP modulation [4]. These quantifiable differences preclude simple interchange and mandate evidence-based selection.

Baricitinib: Six Quantifiable Differentiation Metrics Versus Key Comparators


JAK1/JAK2 Selectivity Profile Quantitatively Distinguished from Tofacitinib and Upadacitinib

Baricitinib demonstrates a balanced JAK1/JAK2 inhibition profile (IC50: JAK1 = 5.9 nM, JAK2 = 5.7 nM) with >100-fold selectivity over JAK3 (IC50 >400 nM) and ~10-fold over TYK2 (IC50 = 53 nM) in cell-free enzymatic assays [1]. This profile contrasts with tofacitinib (JAK1/3 selective; JAK1 IC50 = 15 nM, JAK3 IC50 = 45 nM) and upadacitinib (JAK1 selective; JAK1 IC50 = 43 nM, JAK2 IC50 = 200 nM, ~74-fold selective) [2][3]. In cell-based assays, baricitinib inhibits JAK1/JAK2 paired signaling (IC50 = 32.8 nM) and JAK1/JAK3 signaling (IC50 = 55.4 nM), indicating a broader inhibitory profile than filgotinib, which shows minimal JAK2/3 pathway inhibition at clinical exposures [4].

JAK selectivity kinase profiling IC50 comparison

Head-to-Head Superiority Over Adalimumab in Phase 3 RA-BEAM Trial

In the 52-week RA-BEAM trial (n=1,305 patients with active RA despite MTX), baricitinib 4 mg once daily demonstrated statistical superiority over adalimumab 40 mg biweekly at week 12 for ACR20 (70% vs. 61%, p=0.014), ACR50 (45% vs. 35%, p≤0.05), and ACR70 (19% vs. 13%, p≤0.05) [1]. At week 52, baricitinib maintained superiority for ACR20 (p≤0.01) and ACR50 (p≤0.01), with numerically higher ACR70 (37% vs. 31%, not statistically significant) [2]. Baricitinib also demonstrated significantly greater improvement in DAS28-CRP and inhibition of radiographic progression (mean change in mTSS at week 24: 0.41 vs. 0.90 for placebo, p<0.001) [3].

rheumatoid arthritis head-to-head trial ACR response

Highest ACR50 Response Ranking Among JAK Inhibitors in bDMARD-IR Population

A Bayesian network meta-analysis of four RCTs (n=1,399 patients) in RA patients with inadequate response to biologic DMARDs (bDMARD-IR) ranked baricitinib 4 mg as having the highest probability of achieving ACR50 response among all evaluated JAK inhibitors [1]. Surface under the cumulative ranking curve (SUCRA) analysis indicated the following ACR50 ranking: baricitinib 4 mg (highest), followed by filgotinib 200 mg, tofacitinib 5 mg, upadacitinib 15 mg, filgotinib 100 mg, and placebo [2]. For ACR20 response, upadacitinib 15 mg ranked highest, followed by filgotinib 200 mg, then baricitinib 4 mg [3].

network meta-analysis bDMARD-IR SUCRA ranking

Pharmacokinetic Differentiation: Low CYP3A4 Dependence and Favorable Renal Handling

Baricitinib exhibits absolute oral bioavailability of 79–82%, peak plasma concentration within ~1 hour, and an elimination half-life of 12.5 hours in RA patients, supporting once-daily dosing [1]. Critically, only ~6–10% of baricitinib undergoes CYP3A4-mediated metabolism, with 75% excreted unchanged in urine [2]. Consequently, co-administration with the potent CYP3A inhibitor ketoconazole produced no significant effect on baricitinib AUC or Cmax [3]. In contrast, tofacitinib and upadacitinib are more sensitive to CYP3A4 modulation, with rifampicin (CYP3A inducer) reducing tofacitinib AUC by 84% and upadacitinib AUC by 61%, compared to only a 34% reduction for baricitinib [4].

pharmacokinetics drug-drug interaction CYP3A4

Distinct Lipid Impact Profile: Baricitinib vs. Filgotinib Atherogenic Index Difference

In the ELECTRA-i real-world study (n=115 patients with difficult-to-treat RA), baricitinib 8 mg daily demonstrated a significantly different impact on the atherogenic index (TC/HDL-C ratio) compared to filgotinib [1]. The TC/HDL-C ratio showed significant differences when comparing baricitinib vs. filgotinib (p=0.0012), filgotinib vs. tofacitinib (p=0.0095), and filgotinib vs. upadacitinib (p=0.0001) [2]. All four JAK inhibitors showed similar overall clinical efficacy in reducing DAS28 and CDAI scores after 12 months, indicating that lipid profile differentiation may inform patient-specific selection [3].

real-world evidence lipid profile cardiovascular risk

Crystalline Form G: Enhanced Physicochemical Properties for Formulation Development

Patent US20210147423A1 discloses a novel crystalline Form G of baricitinib characterized by XRPD peaks at 2θ values of 10.9°±0.2°, 16.5°±0.2°, and 19.0°±0.2° using CuKα radiation [1]. This form exhibits improved solubility, thermodynamic stability, lower hygroscopicity, and superior flowability compared to prior art crystalline forms (e.g., Form P1) [2]. These enhanced powder characteristics are critical for reproducible manufacturing and consistent bioavailability in solid oral dosage forms [3].

polymorph crystallinity pharmaceutical formulation

Baricitinib: Evidence-Based Selection Scenarios for Research and Industrial Procurement


Rheumatoid Arthritis Patients with Inadequate Response to Methotrexate Requiring an Oral Alternative with Proven Superiority to TNF Inhibitors

Baricitinib 4 mg once daily is indicated for procurement in clinical settings where an oral, once-daily JAK inhibitor with demonstrated superiority over adalimumab is required. The RA-BEAM trial provides head-to-head evidence showing baricitinib achieved higher ACR20 (70% vs. 61%, p=0.014), ACR50 (45% vs. 35%, p≤0.05), and ACR70 (19% vs. 13%, p≤0.05) response rates at week 12 compared to adalimumab [1]. At 52 weeks, baricitinib maintained superiority for ACR20 (p≤0.01) and ACR50 (p≤0.01), with significant improvement in DAS28-CRP and inhibition of radiographic progression (mean change mTSS: 0.41 vs. 0.90 for placebo, p<0.001) [2]. This evidence supports baricitinib selection over TNF inhibitors in MTX-IR RA patients.

Biologic-Refractory Rheumatoid Arthritis Where ACR50 Achievement is Prioritized

In bDMARD-IR RA populations, network meta-analysis data indicate that baricitinib 4 mg ranks highest among JAK inhibitors for achieving ACR50 response, based on SUCRA probability analysis from four RCTs encompassing 1,399 patients [1]. This positions baricitinib as the evidence-preferred oral JAK inhibitor when a 50% improvement in disease activity (ACR50) is the primary therapeutic goal in patients who have failed biologic therapy [2].

Co-Prescription with CYP3A4-Modulating Medications Requiring Low Drug-Drug Interaction Risk

Baricitinib is the preferred JAK inhibitor for patients requiring concomitant CYP3A4 inhibitors or inducers. Clinical pharmacology studies confirm that ketoconazole (strong CYP3A inhibitor) produces no significant change in baricitinib AUC or Cmax, and rifampicin (strong CYP3A inducer) reduces baricitinib AUC by only 34% [1]. In contrast, tofacitinib AUC is reduced by 84% and upadacitinib AUC by 61% with rifampicin co-administration [2]. This 2.5-fold lower sensitivity to CYP3A4 induction supports baricitinib selection in polypharmacy scenarios where CYP-mediated DDIs are a concern [3].

Formulation Development Requiring Stable, Free-Flowing Crystalline Polymorph with Reproducible Solubility

For pharmaceutical development and manufacturing, Form G crystalline baricitinib (characterized by XRPD peaks at 10.9°±0.2°, 16.5°±0.2°, and 19.0°±0.2° 2θ) offers quantifiable advantages over prior art polymorphs, including enhanced thermodynamic stability, lower hygroscopicity, and superior flowability [1]. The solubility profile of baricitinib in DMSO (1.65 × 10⁻¹ mole fraction at 323.2 K; ~94 mg/mL as phosphate salt) provides a reproducible baseline for stock solution preparation, while water insolubility necessitates appropriate formulation strategies [2][3]. These solid-state and solubility characteristics are critical for ensuring batch-to-batch consistency in GMP manufacturing.

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25 linked technical documents
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